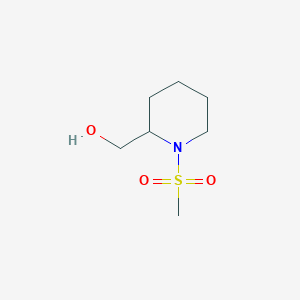
Ethyl 2-hydroxy-3-methoxybenzoate
概要
説明
Ethyl 2-hydroxy-3-methoxybenzoate is an organic compound belonging to the class of benzoic acid esters. It is characterized by the presence of an ethyl ester group attached to a benzoic acid core, which is further substituted with a hydroxyl group at the second position and a methoxy group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用機序
Target of Action
Ethyl 2-hydroxy-3-methoxybenzoate is a chemical compound that belongs to the group of salicylate esters They selectively bind with EGFR and HER2 receptors, which are commonly overexpressed in many types of cancer .
Mode of Action
The compound may inhibit the activity of these receptors, thereby suppressing the proliferation of cancer cells .
Result of Action
They have also exhibited anti-angiogenic potentials, which could contribute to their anti-tumor effects .
生化学分析
Biochemical Properties
It is known that benzylic compounds, such as Ethyl 2-hydroxy-3-methoxybenzoate, can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to the formation of new compounds, which can interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
One study found that a similar compound, methyl 4-hydroxy-3-methoxybenzoate, exhibited cytotoxicity against HeLA cells . It is possible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzylic compounds can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to the formation of new compounds, which can interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. A similar compound, methyl 4-hydroxy-3-methoxybenzoate, has been shown to exhibit cytotoxic effects in HeLA cells
Metabolic Pathways
It is known that benzylic compounds can undergo various reactions, potentially interacting with various enzymes or cofactors
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-3-methoxybenzoate can be synthesized through esterification reactions. One common method involves the esterification of 2-hydroxy-3-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: Ethyl 2-hydroxy-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-methoxy-3-oxo-benzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 2-hydroxy-3-methoxybenzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Ethyl 2-methoxy-3-oxo-benzoate.
Reduction: Ethyl 2-hydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Ethyl 2-hydroxy-3-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the formulation of fragrances and flavoring agents due to its pleasant aroma.
類似化合物との比較
Ethyl 2-hydroxy-3-methoxybenzoate can be compared with other benzoic acid esters such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Isopropyl 2-hydroxy-3-methoxybenzoate: Contains an isopropyl ester group, which may affect its physical and chemical properties.
Methyl 2,4-dimethoxybenzoate: Contains two methoxy groups, which may enhance its antifeedant activity.
These compounds share similar chemical properties but may differ in their reactivity and applications due to variations in their ester groups and substitution patterns.
特性
IUPAC Name |
ethyl 2-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNLJNRZBZABNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1-[7-(4-chloro-butyryl)-9H-fluoren-2-YL]-butan-1-one](/img/structure/B3131143.png)











![3-Methyl-2-methylimino-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B3131242.png)
![Methyl 2-[(cyclopentene-1-YL)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B3131251.png)
